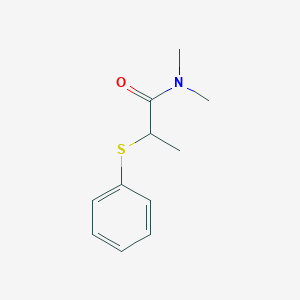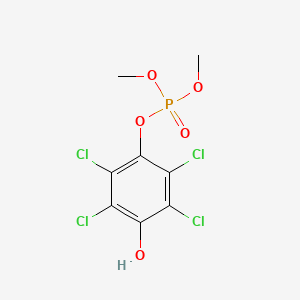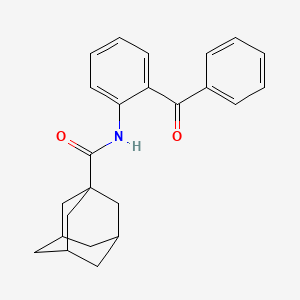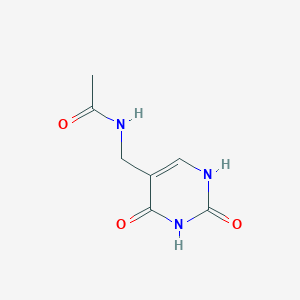![molecular formula C7H12O3 B1660154 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde CAS No. 72496-37-8](/img/structure/B1660154.png)
2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde
Overview
Description
“2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde” is a chemical compound. It contains a total of 37 bonds, including 15 non-H bonds, 6 rotatable bonds, 1 five-membered ring, 2 ethers (aliphatic), and 2 sulfides .
Synthesis Analysis
The synthesis of similar compounds often involves the use of enzymes such as deoxyribose-phosphate aldolase, which catalyzes the reversible chemical reaction of 2-deoxy-D-ribose 5-phosphate to D-glyceraldehyde 3-phosphate + acetaldehyde . Another method involves the enzymatic synthesis of 4-hydroxyisoleucine, where the aldol condensation of acetaldehyde and α-ketobutyrate results in the formation of 4-hydroxy-3-methyl-2-keto-pentanoate .Molecular Structure Analysis
The molecular structure of “2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde” is complex. It includes a five-membered dioxolane ring with two methyl groups attached to one of the carbon atoms in the ring. The 4-position of the ring is attached to an acetaldehyde group .Chemical Reactions Analysis
Aldehydes, such as acetaldehyde, can undergo a variety of chemical reactions. They can react with 2,4-dinitrophenylhydrazine (Brady’s reagent) as a test for the carbon-oxygen double bond . They can also undergo Tollens’ test, also known as silver-mirror test, to distinguish between an aldehyde and a ketone .Physical And Chemical Properties Analysis
Aldehydes and ketones have unique physical and chemical properties. They have higher boiling points than ethers and alkanes of similar molar masses but lower than those of comparable alcohols. They are also soluble in water, especially those with four or fewer carbon atoms .Scientific Research Applications
Heterogeneously Catalyzed Condensations
The acid-catalyzed condensation of glycerol with various aldehydes and acetones to form cyclic acetals, including [1,3]dioxolan-4-yl derivatives, has been explored using various solid acids as heterogeneous catalysts. These compounds, such as [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, are of interest as novel platform chemicals, with [1,3]dioxan-5-ols being particularly valuable as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
Protection of Aldehydes and Ketones
Aldehydes and ketones are often protected as 1,3-dioxolane derivatives, including the use of 2,2-dimethyl-1,3-dioxolanes for vicinal diols, such as those in carbohydrate derivatives. Various methods for deprotecting these acetals have been explored, with thiourea reported as an effective agent for cleaving 1,3-dioxolanes derived from aldehydes and ketones (Majumdar & Bhattacharjya, 1999).
Photolabile Acetal Cages
Aldehydes and ketones caged as 4-(2,5-dihydroxyphenyl)-1,3-dioxolanes can be efficiently released upon irradiation with 300 nm light. The preparation involves acetalization with (2,5-dimethoxyphenyl)ethylene glycol followed by oxidative demethylation, producing photolabile (1,3-dioxolane-4-yl)-1,4-benzoquinones. These compounds offer potential for controlled release applications (Kostikov, Malashikhina, & Popik, 2009).
Ring-Opening Polymerization
2-Methylene-4-phenyl-1,3-dioxolane undergoes free radical ring-opening polymerization to produce poly[γ-(β-phenyl)butyrolactone]. The synthesis involves an acetal exchange reaction followed by dehydrochlorination, with the polymerization showing quantitative ring-opening and regioselective cleavage. This process illustrates the use of 1,3-dioxolanes in polymer chemistry (Bailey, Wu, & Ni, 1982).
Synthesis of Substituted Tetrahydropyrans
Conversion of aldehydes to 1,3-dioxan-4-ones, followed by methylenation and a stereocontrolled aluminum-mediated rearrangement, can afford substituted tetrahydropyrans. This method demonstrates the utility of 1,3-dioxolane derivatives in the synthesis of complex organic molecules (Petasis & Lu, 1996).
Mechanism of Action
properties
IUPAC Name |
2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)9-5-6(10-7)3-4-8/h4,6H,3,5H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASUVKNKERZYGZ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449099 | |
| Record name | CTK2H2393 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde | |
CAS RN |
72496-37-8 | |
| Record name | CTK2H2393 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B1660082.png)



![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-(3,4-dichlorophenyl)methanimine]](/img/structure/B1660091.png)
![N-[(1Z)-1-(2,5-Dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B1660092.png)
![Ethyl 3-[[5-(acetylamino)-2-methoxyphenyl]amino]butyrate](/img/structure/B1660094.png)